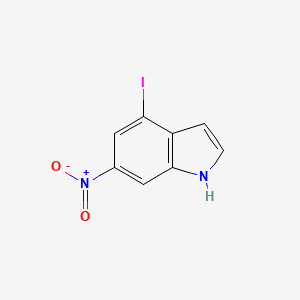

4-Iodo-6-nitro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLHWZLRBBQYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646340 | |

| Record name | 4-Iodo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-54-7 | |

| Record name | 4-Iodo-6-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 4 Iodo 6 Nitro 1h Indole

Reactivity of the Indole (B1671886) Nitrogen (N1-Position)

The nitrogen atom of the indole ring is a nucleophilic center, though its reactivity is tempered by the aromaticity of the pyrrole (B145914) ring and, in this specific case, attenuated by the electron-withdrawing effect of the C6-nitro group. This reduced nucleophilicity necessitates careful selection of reaction conditions for modifications at the N1-position.

N-Protection and Deprotection Strategies

To prevent unwanted side reactions at the indole nitrogen during transformations elsewhere on the molecule, the use of a protecting group is often essential. The choice of protecting group is critical, especially given the presence of the sensitive nitro functionality. Common strategies involve the use of sulfonyl, acyl, or carbamate-based protecting groups.

Deprotection protocols are tailored to the specific protecting group used and must be compatible with the iodo and nitro substituents. For instance, a tosyl group can be removed under strongly basic conditions, while Boc groups are typically cleaved with acid.

Table 1: Common N-Protection and Deprotection Strategies for Indoles

| Protecting Group | Abbreviation | Protection Reagents & Conditions | Deprotection Conditions |

| Benzenesulfonyl | Bs | Benzenesulfonyl chloride, Base (e.g., NaH) | Strong base (e.g., NaOH, Mg) or Reductive cleavage |

| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride (TsCl), Base (e.g., NaH) in DMF | NaOH/MeOH; Mg/MeOH; Tetrabutylammonium fluoride (B91410) (TBAF) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DMAP, Base | Trifluoroacetic acid (TFA); HCl |

| Carbamoyl | Cbz | Benzyl chloroformate, Base | Hydrogenolysis (H₂, Pd/C) |

N-Alkylation, N-Acylation, and N-Arylation Reactions

Direct functionalization of the indole nitrogen provides a straightforward route to N-substituted indole derivatives.

N-Alkylation: The N-alkylation of indoles typically requires a base to deprotonate the N-H group, forming the more nucleophilic indolide anion, which then reacts with an alkyl halide. researchgate.net Due to the decreased nucleophilicity of the nitrogen in 4-Iodo-6-nitro-1H-indole, stronger bases like sodium hydride (NaH) are often employed. rsc.org Classical conditions involve reacting the indole with an alkyl halide in the presence of NaH in a polar aprotic solvent like DMF or THF. rsc.org

N-Acylation: This transformation introduces an acyl group to the indole nitrogen, usually by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. Direct acylation can be challenging, but methods using thioesters as the acyl source have been developed for chemoselective N-acylation. researchgate.net These reactions often require elevated temperatures. researchgate.net The resulting N-acylindoles are important intermediates in organic synthesis. researchgate.net

N-Arylation: The formation of a C-N bond between the indole nitrogen and an aryl group is a key transformation, often achieved through transition-metal-catalyzed cross-coupling reactions like the Ullmann condensation or the Buchwald-Hartwig amination. nih.gov The Buchwald-Hartwig reaction, which uses a palladium catalyst, is a highly versatile method for creating aryl C-N bonds and can be applied to indoles. researchgate.netresearchgate.net Copper-catalyzed procedures have also proven effective for the N-arylation of various nitrogen-containing heterocycles, including indoles. scirp.org

Reactivity of the Iodo Substituent at C4-Position

The iodine atom at the C4-position is an excellent handle for introducing a wide range of substituents onto the indole core. Its reactivity is enhanced by the para-nitro group, which activates the aromatic ring towards certain transformations.

Nucleophilic Aromatic Substitution Reactions of the Iodide

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings. govtpgcdatia.ac.in The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. diva-portal.org The presence of strong electron-withdrawing groups, such as the nitro group at the C6-position (para to the iodide), is crucial for stabilizing the negative charge of this intermediate and facilitating the reaction. libretexts.org

In this compound, the iodide can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, under SNAr conditions. smolecule.com Although iodide is a good leaving group, the rate of SNAr is often dictated by the initial nucleophilic attack, which is accelerated by the activating nitro group. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for C4-Functionalization

The C4-iodo group serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. rsc.org The reaction is tolerant of many functional groups, including nitro groups, making it suitable for functionalizing this compound. organic-chemistry.org A palladium catalyst, a base, and an appropriate ligand are required.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. libretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govmdpi.com This method is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org Copper-free protocols have also been developed. nih.gov

Buchwald-Hartwig Amination: While also used for N-arylation (as described in 3.1.2), this reaction can be employed at the C4 position to couple the aryl iodide with an amine, forming a new C-N bond. researchgate.netorganic-chemistry.org This provides a direct route to 4-aminoindole (B1269813) derivatives.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalytic System |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C (Aryl-Aryl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine (R₂NH) | C-N (Aryl-Amine) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

Directed Ortho-Metalation and Lithiation Strategies at the C4-Position

Direct deprotonation of an aromatic C-H bond (metalation) is a powerful tool for functionalization, but it is not directly applicable to the already substituted C4-position. However, the iodo group at C4 can be exploited through a related process: halogen-metal exchange.

Lithiation via Halogen-Metal Exchange: The C4-iodo bond can be converted into a C-lithio bond by treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures. researchgate.net This halogen-metal exchange reaction generates a highly reactive organolithium intermediate. This intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to install a new functional group at the C4-position. It is important to note that the presence of the nitro group can complicate this reaction, as nitro groups can be reactive towards organolithium reagents. Therefore, careful control of reaction conditions, such as very low temperatures, is often necessary to achieve the desired transformation. vu.lt

Halogen Bonding Interactions Involving the C4-Iodine

The iodine atom at the C4 position of this compound is a potential halogen bond (XB) donor. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts attractively with a nucleophilic region (a Lewis base). acs.org The σ-hole is a region of positive electrostatic potential located on the halogen atom along the extension of the R-X covalent bond (where R is the carbon atom and X is the halogen). acs.orgunimi.it

The strength of the iodine atom as an XB donor is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which make the σ-hole more positive. nih.gov In this compound, the potent electron-withdrawing nitro group at the C6 position, along with the inherent electronegativity of the indole's pyrrole ring nitrogen, increases the electrophilicity of the C4-iodine's σ-hole, making it a more effective XB donor compared to iodoindole alone. Studies on substituted iodobenzenes have confirmed that electron-withdrawing substituents activate halogen bonding. nih.gov

The nitro group itself, specifically its oxygen atoms, can serve as a halogen bond acceptor. rsc.org Computational studies and experimental data on nitro-containing aromatic compounds have shown that the lone pairs of electrons on the nitro group's oxygen atoms can interact favorably with the σ-hole of a halogen bond donor. nih.gov This raises the possibility of intermolecular halogen bonding in the solid state or in solution, where the C4-iodine of one molecule interacts with the C6-nitro group of another, potentially influencing crystal packing and physical properties. Computational analysis of a different system revealed the possibility of secondary intramolecular halogen bonding between a nitro group and a nearby iodine atom, suggesting that such an interaction could be a structural feature in certain conformations. beilstein-journals.orgnih.gov

Reactivity of the Nitro Substituent at C6-Position

The nitro group at the C6 position is readily susceptible to reduction, providing a key pathway to synthesize 6-amino-4-iodo-1H-indole and other derivatives. The primary challenge is the chemoselective reduction of the nitro group without affecting the C-I bond or the indole ring. Several methods are suitable for this transformation on nitroaromatic systems. nowgonggirlscollege.co.inrsc.org

Catalytic hydrogenation is a common and effective method. For instance, the reduction of nitroindoles to their corresponding aminoindoles can be achieved using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. thieme-connect.com This method was successfully used to convert methyl 4-nitro-1H-indole-6-carboxylate to its 4-amino derivative, a compound structurally analogous to the target molecule's reduction product. Similarly, 3-nitroindoles are reduced to 3-aminoindoles using H₂ and Pd/C. researchgate.net

Metallic reducing agents in acidic or neutral media also offer high selectivity. The use of indium metal in aqueous ethanolic ammonium (B1175870) chloride has been reported for the selective reduction of aromatic nitro groups, leaving sensitive functionalities like halides, esters, and nitriles intact. researchgate.net Other systems, such as sodium borohydride (B1222165) in the presence of transition metal complexes, are also known to selectively reduce nitro groups. nowgonggirlscollege.co.in In basic solutions, intermediate reduction products like nitrosobenzene (B162901) and phenylhydroxylamine can react to form azoxybenzene (B3421426) or azobenzene. nowgonggirlscollege.co.in

The following table summarizes established methods for the selective reduction of nitroarenes that could be applied to this compound.

| Reagent/System | Conditions | Product | Comments | Reference |

|---|---|---|---|---|

| H₂ / Pd/C | Toluene, room temp. | Amino | Common and efficient for nitroindole reduction. | thieme-connect.com |

| Indium metal | aq. C₂H₅OH, NH₄Cl | Amino | High chemoselectivity; does not affect halide substituents. | researchgate.net |

| SnCl₂ / HCl | Ethanol, reflux | Amino | Classic method for nitro group reduction (Stephen reduction). | rsc.org |

| Fe / CH₃COOH | Heating | Amino | A standard method for reducing aromatic nitro compounds. | rsc.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Amino | A modified borohydride system for reducing nitro compounds. |

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry. nih.govwikipedia.org It deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both the inductive effect (-I) and the resonance effect (-M). wikipedia.orgwikipedia.org

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the C6 carbon and, by extension, the entire indole ring system through the sigma bond framework.

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the indole ring onto its own oxygen atoms. This delocalization removes electron density from the ring, particularly from the positions ortho and para to the point of attachment, further reducing the ring's nucleophilicity. masterorganicchemistry.com

While the nitro group itself is in a high oxidation state, it can function as an oxidant in certain chemical reactions. The explosive decomposition of many nitroaromatic compounds is a prime example of an internal redox reaction where the nitro group oxidizes the carbon skeleton. wikipedia.org

In the context of intermolecular reactions, protonated nitro compounds can act as oxidizing agents. For instance, in a strong acid medium like trifluoromethanesulfonic acid, protonated nitroaromatics are capable of oxidizing other organic molecules via a rate-determining hydride transfer. rsc.org This suggests that under highly acidic conditions, this compound could potentially oxidize a suitable reaction partner, with the nitro group being reduced in the process. Direct oxidation of the nitro group to other functionalities is not a common transformation.

Reactivity of the Indole Ring System (C2, C3, C5, C7 Positions)

Electrophilic aromatic substitution (EAS) on the this compound ring is strongly governed by the combined electronic and steric effects of the iodo and nitro substituents. Unsubstituted indole preferentially undergoes electrophilic attack at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). bhu.ac.in However, in this substituted system, the reactivity and regioselectivity are altered significantly.

Directing Effects of Substituents:

C4-Iodo Group: Halogens are deactivating groups due to their strong inductive electron withdrawal (-I effect), which outweighs their weaker resonance electron donation (+M effect). masterorganicchemistry.com However, they are ortho, para-directors because the lone pairs on the halogen can help stabilize the positive charge of the arenium ion intermediate via resonance when the electrophile attacks at these positions. wikipedia.org In this molecule, the C4-iodo group directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

C6-Nitro Group: The nitro group is a strong deactivating group and a meta-director. wikipedia.orgwikipedia.org It strongly destabilizes the arenium ion intermediates for ortho and para attack, making the meta positions (relative to itself) the least disfavored sites for substitution. The C6-nitro group therefore directs incoming electrophiles to the C5 and C7 positions.

C5 Position: This position is favored by both substituents. It is para to the ortho, para-directing iodo group and meta to the meta-directing nitro group. This reinforcement makes C5 a probable site for electrophilic attack, assuming steric hindrance is not prohibitive.

C7 Position: This position is directed by the C6-nitro group (meta) but is electronically unaffected by the C4-iodo group's primary directing influence.

C3 Position: While this is the most inherently reactive position of the indole nucleus and is ortho to the directing iodo group, it is significantly deactivated by the strong EWG at C6. Furthermore, it is sterically hindered by the adjacent bulky iodine atom at C4.

C2 Position: This position is generally less reactive than C3 in indoles and is not electronically favored by either substituent's directing effects.

Nucleophilic Additions and Cyclizations

Nucleophilic additions to the indole core, often followed by cyclization, are fundamental strategies for building complex heterocyclic systems. The electron-deficient nature of the benzene (B151609) ring in this compound, due to the nitro group, might influence its reactivity towards nucleophiles. Typically, such reactions can occur at the C3 position or at the nitrogen atom. Subsequent intramolecular reactions can then lead to the formation of new rings.

Despite the theoretical potential for this compound to undergo such transformations, a detailed search of chemical databases and scholarly articles did not yield specific examples or research findings for this compound. While numerous studies describe nucleophilic additions and cyclizations for a wide array of other substituted indoles, data directly involving the this compound scaffold remains unreported in the accessible literature.

| Reaction Subtype | Reactant(s) | Conditions | Product(s) | Yield (%) | Reference |

| Nucleophilic Addition | No data available for this compound | No data available | No data available | N/A | N/A |

| Intramolecular Cyclization | No data available for this compound | No data available | No data available | N/A | N/A |

Dearomatization–Rearomatization Sequences

Dearomatization of indoles is a powerful method for accessing three-dimensional structures like indolines and spiroindolines from flat aromatic precursors. exeter.ac.uk These reactions are often followed by a rearomatization step to generate a functionalized indole. The process can be initiated by various means, including oxidation, reduction, or cycloaddition. The substituents on the indole ring play a crucial role in directing the course of these reaction sequences.

For this compound, one might predict that the electron-withdrawing nitro group would render the benzene ring susceptible to certain types of dearomatizing nucleophilic attacks. Nevertheless, specific studies documenting the dearomatization-rearomatization of this compound are absent from the current body of scientific literature. General strategies for indole dearomatization are well-established, but their application to this specific substrate has not been described. rsc.org

| Sequence Type | Reagents/Catalyst | Intermediate(s) | Final Product | Yield (%) | Reference |

| Oxidative Dearomatization | No data available for this compound | No data available | No data available | N/A | N/A |

| Reductive Dearomatization | No data available for this compound | No data available | No data available | N/A | N/A |

| Cycloaddition-Rearomatization | No data available for this compound | No data available | No data available | N/A | N/A |

Multicomponent Reactions Incorporating the Indole Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and complexity-generating power in synthetic chemistry. mdpi.comrsc.org Indoles are frequently used as components in MCRs, leveraging the nucleophilicity of the C3-position or the N-H group to construct diverse molecular scaffolds. rsc.org

The potential for this compound to act as a building block in such reactions is clear. However, a thorough literature search did not uncover any published reports of multicomponent reactions that specifically incorporate this compound as a reactant. The field of indole MCRs is vast, but it appears this particular substituted indole has not yet been utilized in reported synthetic sequences.

| MCR Type | Reactants | Catalyst/Solvent | Product Structure | Yield (%) | Reference |

| Ugi-type | No data available for this compound | No data available | No data available | N/A | N/A |

| Mannich-type | No data available for this compound | No data available | No data available | N/A | N/A |

| Other | No data available for this compound | No data available | No data available | N/A | N/A |

Spectroscopic and Structural Characterization of 4 Iodo 6 Nitro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. The analysis of ¹H and ¹³C NMR spectra, in particular, allows for the precise mapping of the carbon and hydrogen framework of 4-Iodo-6-nitro-1H-indole.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the indole (B1671886) ring. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents. The indole ring protons are designated as H-1 (on the nitrogen), H-2, H-3, H-5, and H-7.

Expected Chemical Shifts and Coupling Constants:

N-H Proton (H-1): The proton attached to the nitrogen atom of the indole ring typically appears as a broad singlet in the downfield region, generally above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding.

Pyrrole (B145914) Ring Protons (H-2 and H-3): The protons on the pyrrole part of the indole ring, H-2 and H-3, are expected to appear as doublets of doublets or triplets due to coupling with each other and with the N-H proton. H-3 is typically more shielded than H-2.

Benzene (B151609) Ring Protons (H-5 and H-7): The presence of the electron-withdrawing nitro group at the C-6 position and the iodo group at the C-4 position will significantly influence the chemical shifts of the remaining protons on the benzene ring, H-5 and H-7. The nitro group at C-6 will deshield the adjacent H-5 and H-7 protons, causing them to resonate at a lower field. The iodine at C-4 will also exert a deshielding effect on the adjacent H-5 proton. H-7 is expected to be a doublet, and H-5 will likely be a doublet, with coupling to each other.

A hypothetical ¹H NMR data table for this compound in a typical NMR solvent like DMSO-d₆ is presented below, based on the analysis of related structures.

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-1 | br s | > 11.0 | - |

| H-2 | t | ~7.5 - 7.7 | J(H2,H3) ≈ 3.0, J(H2,H1) ≈ 2.5 |

| H-3 | t | ~6.7 - 6.9 | J(H3,H2) ≈ 3.0, J(H3,H1) ≈ 2.0 |

| H-5 | d | ~8.0 - 8.2 | J(H5,H7) ≈ 2.0 |

| H-7 | d | ~8.3 - 8.5 | J(H7,H5) ≈ 2.0 |

This table is predictive and based on substituent effects on the indole ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms and substituent groups.

Expected Chemical Shifts:

Indole Ring Carbons: The eight carbon atoms of the indole ring will have characteristic chemical shifts. The carbons attached to the electron-withdrawing nitro group (C-6) and the iodo group (C-4) will be significantly affected.

C-4 and C-6: The carbon atom bearing the iodo group (C-4) is expected to have a chemical shift in the range of δ 90-100 ppm due to the heavy atom effect of iodine. The carbon attached to the nitro group (C-6) will be deshielded and is expected to appear downfield, likely in the range of δ 140-150 ppm.

Other Aromatic Carbons: The remaining carbons of the benzene ring (C-3a, C-5, C-7, C-7a) and the pyrrole ring (C-2, C-3) will have chemical shifts in the typical aromatic region (δ 100-140 ppm).

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~125 - 128 |

| C-3 | ~103 - 106 |

| C-3a | ~128 - 131 |

| C-4 | ~95 - 100 |

| C-5 | ~120 - 123 |

| C-6 | ~142 - 145 |

| C-7 | ~115 - 118 |

| C-7a | ~135 - 138 |

This table is predictive and based on substituent effects on the indole ring.

While ¹H and ¹³C NMR are the most common techniques, other NMR methods can provide further structural insights.

¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR could directly probe the electronic environment of the two nitrogen atoms in the molecule (the indole nitrogen and the nitro group nitrogen), providing valuable information about bonding and electron density.

Solid-State NMR (ssNMR) could be employed to study the structure and dynamics of this compound in the solid phase. This technique is particularly useful for analyzing crystalline or amorphous solids and can provide information about polymorphism, molecular packing, and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern upon ionization.

The nominal molecular weight of this compound (C₈H₅IN₂O₂) is approximately 288 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Expected Fragmentation Pattern:

Upon electron impact ionization, the molecular ion (M⁺˙) of this compound would be formed. This molecular ion is expected to undergo a series of fragmentation reactions, leading to the formation of characteristic fragment ions. Key fragmentation pathways for nitroaromatic and iodo-substituted compounds include:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂), resulting in a fragment ion at [M - 46]⁺.

Loss of NO and CO: Subsequent fragmentation may involve the loss of a nitric oxide radical (•NO) followed by the loss of carbon monoxide (CO).

Loss of Iodine: The carbon-iodine bond can also cleave, leading to the loss of an iodine radical (•I), resulting in a fragment ion at [M - 127]⁺.

Indole Ring Fragmentation: The stable indole ring can also undergo fragmentation, leading to smaller charged species.

A plausible fragmentation pattern is summarized in the table below.

| m/z | Possible Fragment |

| 288 | [M]⁺˙ (Molecular ion) |

| 242 | [M - NO₂]⁺ |

| 161 | [M - I]⁺ |

| 115 | [M - I - NO₂]⁺ |

This table presents a hypothetical fragmentation pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and N-O bonds.

Characteristic IR Absorption Bands:

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the indole ring.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

N-O Stretches (Nitro Group): The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1550 cm⁻¹ and a symmetric stretch in the range of 1335-1385 cm⁻¹. These are often the most intense peaks in the spectrum of a nitro compound.

C=C Aromatic Ring Stretches: Multiple bands in the region of 1450-1600 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic indole ring.

C-I Stretch: The stretching vibration of the carbon-iodine bond is expected to appear in the fingerprint region of the spectrum, typically below 600 cm⁻¹.

A summary of the expected characteristic IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | > 3000 |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretch | 1335 - 1385 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-I | Stretch | < 600 |

This table provides expected ranges for the characteristic IR absorption bands.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would be essential for understanding the structural and supramolecular chemistry of this compound. However, to date, no single-crystal X-ray diffraction studies for this specific compound have been reported in publicly accessible crystallographic databases.

Without an experimentally determined crystal structure, it is not possible to provide scientifically accurate information on its specific molecular conformation, bond parameters, intermolecular interactions, or any potential polymorphic forms.

Molecular Conformation and Bond Parameters

The molecular conformation, including the planarity of the indole ring system and the orientation of the iodo and nitro substituents, can only be definitively determined through X-ray diffraction analysis. Similarly, precise bond lengths, bond angles, and torsion angles for this compound are not available in the absence of a solved crystal structure.

Intermolecular Interactions (e.g., N–H···O Hydrogen Bonds, I···O Halogen Bonds, π–π Stacking)

While it can be hypothesized that the crystal structure of this compound would feature various intermolecular interactions, a detailed and accurate description is not possible without experimental data. Based on the functional groups present, one would anticipate the presence of:

N–H···O Hydrogen Bonds : The indole N–H group is a hydrogen bond donor, and the oxygen atoms of the nitro group are potential acceptors. This could lead to the formation of hydrogen-bonded chains or dimers.

I···O Halogen Bonds : The iodine atom can act as a halogen bond donor, interacting with the electron-rich oxygen atoms of the nitro group on a neighboring molecule. Studies on related iodo-nitro aromatic compounds have shown the significance of such interactions in directing crystal packing. nih.govresearchgate.netresearchgate.net

π–π Stacking : The planar aromatic indole ring system could facilitate π–π stacking interactions, further stabilizing the crystal lattice.

However, the specific nature, geometry, and prevalence of these interactions in the crystal lattice of this compound remain unknown.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.govub.edunih.gov Different polymorphs can exhibit distinct physical properties. Crystal engineering seeks to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. researchgate.net

There are no published studies on the polymorphism or crystal engineering of this compound. An investigation into its polymorphic behavior would first require the successful crystallization and structural characterization of at least one crystalline form.

Theoretical and Computational Investigations of 4 Iodo 6 Nitro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 4-iodo-6-nitro-1H-indole, DFT would be the method of choice for several key analyses.

Electronic Structure and Geometry Optimization: A typical DFT study would begin with geometry optimization, where the most stable, lowest-energy three-dimensional arrangement of the atoms is determined. For this molecule, a functional such as B3LYP combined with a basis set like 6-311+G(d,p) would be appropriate to accurately account for the electronic effects of the diverse atoms present, including iodine. chemrxiv.orgnih.gov The optimization would reveal crucial geometric parameters such as bond lengths, bond angles, and dihedral angles. It is expected that the presence of the bulky iodine atom at the C4 position and the nitro group at the C6 position would induce some steric strain, potentially leading to minor distortions from a perfectly planar indole (B1671886) ring system. The electron-withdrawing nature of both the iodo and nitro groups would significantly influence the electron density distribution across the indole ring. rsc.org

Vibrational Frequencies: Following optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum and to predict its vibrational spectrum (e.g., IR and Raman). Each calculated frequency corresponds to a specific molecular motion (stretching, bending, etc.). These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Key vibrational modes for this compound would include the N-H stretch of the indole ring, symmetric and asymmetric stretches of the nitro group, and the C-I stretching frequency.

Table 1: Predicted Geometrical Parameters and Vibrational Frequencies for this compound (Illustrative Data)

| Parameter | Predicted Value | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C4-I Bond Length | ~2.10 Å | N-H Stretch | ~3450 |

| C6-N Bond Length | ~1.48 Å | NO₂ Asymmetric Stretch | ~1530 |

| N-O Bond Length | ~1.22 Å | NO₂ Symmetric Stretch | ~1350 |

| C-N-C Bond Angle (Pyrrole Ring) | ~108.5° | C-I Stretch | ~550 |

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. youtube.com For this compound, the strong electron-withdrawing nitro and iodo groups are expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted indole. researchgate.netthaiscience.info This would result in a smaller HOMO-LUMO energy gap, suggesting higher chemical reactivity and lower kinetic stability. The HOMO is predicted to be distributed primarily over the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO is expected to be localized significantly on the nitro group, given its strong electron-accepting nature. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by translating the complex molecular orbitals into localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgresearchgate.net This analysis quantifies delocalization effects through second-order perturbation theory, measuring the stabilization energy from donor-acceptor interactions (e.g., a lone pair donating into an empty antibonding orbital). rsc.org For this compound, NBO analysis would reveal hyperconjugative interactions, particularly the delocalization of electron density from the indole ring's π-system into the antibonding orbitals associated with the C-NO₂ and C-I bonds. This would provide a quantitative measure of the electron-withdrawing strength of the substituents.

Table 2: Predicted Frontier Orbital Energies and NBO Interaction for this compound (Illustrative Data)

| Parameter | Predicted Value (eV) | NBO Donor Orbital | NBO Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) |

| HOMO Energy | -6.5 | π(C5-C6) | σ(C6-N) | > 5.0 |

| LUMO Energy | -3.0 | LP(N, pyrrole) | π(C=C, benzene (B151609) ring) | > 10.0 |

| HOMO-LUMO Gap | 3.5 | LP(I) | π*(Indole Ring) | ~ 2.0 |

Global reactivity descriptors derived from DFT, such as electronegativity, chemical potential, hardness, and softness, provide a general overview of a molecule's reactivity. Local reactivity is pinpointed using Fukui functions, which indicate the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack. faccts.de

For this compound:

Nucleophilic Attack (f⁺): The site with the highest f⁺ value is most susceptible to nucleophilic attack. This is predicted to be the carbon atom of the nitro group and carbons within the indole ring that are electronically deficient due to resonance withdrawal.

Electrophilic Attack (f⁻): The site with the highest f⁻ value is the most likely target for electrophiles. This would likely be the nitrogen atom of the indole ring and specific carbons in the pyrrole ring that retain higher electron density. mdpi.comias.ac.in

These predictions are invaluable for designing synthetic pathways involving this molecule.

DFT calculations can be used to map out the potential energy surface of a chemical reaction, identifying the structures of transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing deep insight into reaction mechanisms and kinetics. For instance, theoretical studies could model the mechanism of further substitution reactions on the this compound ring or reactions involving the nitro group (e.g., reduction). Such studies are crucial for understanding and predicting the chemical behavior of the compound in various reaction conditions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with other molecules. mdpi.comnih.gov An MD simulation for this compound would involve placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent) and calculating the forces between all atoms over a series of small time steps.

This approach would be used to:

Conformational Analysis: Explore the different accessible conformations of the molecule and their relative stabilities in solution.

Intermolecular Interactions: Analyze how the molecule interacts with its surroundings. Key interactions would include hydrogen bonding between the indole N-H group and solvent or other molecules, as well as potential halogen bonding involving the iodine atom. The simulation would reveal the strength and lifetime of these interactions, which are critical for understanding the molecule's solubility and how it might bind to a biological target. acs.org

In Silico Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. chemicalbook.com For this compound, these calculations would predict the chemical shifts for each unique hydrogen and carbon atom. The electron-withdrawing effects of the iodo and nitro groups would cause significant downfield shifts (higher ppm values) for the protons and carbons on the aromatic ring compared to unsubstituted indole.

IR Frequencies: As mentioned in section 5.1.1, DFT frequency calculations provide a theoretical IR spectrum. The positions and intensities of the absorption bands can be directly compared with an experimental IR spectrum to aid in structural elucidation. The characteristic nitro group stretches would be particularly prominent features. nist.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data, referenced to TMS)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~125 |

| C3 | ~105 |

| C3a | ~128 |

| C4 | ~90 |

| C5 | ~122 |

| C6 | ~145 |

| C7 | ~115 |

| C7a | ~138 |

Applications in Computer-Aided Drug Design as a Scaffold

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities. nih.govnih.gov The compound this compound represents a highly valuable starting point, or scaffold, for computer-aided drug design (CADD) due to its specific substitution pattern, which provides distinct vectors for chemical modification and potential interactions with biological targets.

CADD encompasses a suite of computational techniques, such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies, that accelerate the drug discovery process. nih.gov These methods are used to predict how a molecule will bind to a target protein, to screen large virtual libraries of compounds for potential "hits," and to guide the optimization of those hits into potent and selective "leads." researchgate.net

The this compound scaffold is particularly well-suited for this process for several key reasons:

Versatility for Modification: The iodine atom at the C4 position is a versatile chemical handle. It can be readily transformed using a variety of well-established metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a diverse range of chemical groups, allowing for systematic exploration of the chemical space around that position.

Specific Interactions from the Nitro Group: The strong electron-withdrawing nitro group at the C6 position significantly influences the electronic properties of the indole ring. It can also act as a potent hydrogen bond acceptor, forming key interactions with amino acid residues like arginine or lysine (B10760008) in a protein's active site. Studies on other 5-nitroindole (B16589) derivatives have confirmed that the nitro group can be critical for target binding and biological activity. nih.gov

Core Indole Interactions: The indole ring itself can participate in crucial binding interactions, including hydrogen bonding via the N-H group and π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com

In a typical CADD workflow, the this compound scaffold would be used as a template for lead optimization. A virtual library of derivatives would be designed by computationally modifying the scaffold, for example, by replacing the iodine at C4 with different aryl or alkyl groups and modifying the N1 position. These virtual compounds are then "docked" into a 3D structural model of a target protein (e.g., a kinase, a protease, or a DNA-binding protein).

Molecular docking algorithms predict the preferred binding pose of each derivative within the target's active site and calculate a "docking score" or binding energy, which estimates the binding affinity. jocpr.com This process identifies which modifications are likely to enhance binding. For example, a docking study might reveal that adding a phenyl group at the C4 position allows for a new π-π stacking interaction with a key tyrosine residue, resulting in a much lower (i.e., better) binding energy. This prediction guides the synthetic chemist to prioritize making that specific derivative for biological testing.

The following table provides an illustrative example of how docking results for a series of hypothetical derivatives based on the this compound scaffold might be presented. The data is representative of typical outputs from docking studies targeting a protein kinase.

| Compound ID | Modification on Scaffold | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions with Protein Residues |

| Scaffold | This compound | -6.5 | H-bond: Indole N-H with Asp145; H-bond: Nitro O with Lys52 |

| Deriv-01 | C4-phenyl | -7.8 | H-bond: Indole N-H with Asp145; H-bond: Nitro O with Lys52; π-π stacking: Phenyl with Phe78 |

| Deriv-02 | C4-(4-hydroxyphenyl) | -8.5 | H-bond: Indole N-H with Asp145; H-bond: Nitro O with Lys52; π-π stacking: Phenyl with Phe78; H-bond: Phenyl-OH with Glu76 |

| Deriv-03 | N1-methyl, C4-phenyl | -8.1 | H-bond: Nitro O with Lys52; π-π stacking: Phenyl with Phe78; Hydrophobic: N-Methyl with Val34 |

| Deriv-04 | C4-ethynyl, C6-amino | -7.2 | H-bond: Indole N-H with Asp145; H-bond: Amino N-H with Ser142; π-cation: Ethynyl with Lys52 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Through such iterative cycles of computational design, chemical synthesis, and biological evaluation, the this compound scaffold can be systematically optimized to develop potent and selective inhibitors for a desired biological target. nih.govacs.org

Synthetic Applications and Derivatization Strategies of 4 Iodo 6 Nitro 1h Indole

4-Iodo-6-nitro-1H-indole as a Key Intermediate in Complex Molecule Synthesis

This compound is a strategically important intermediate in organic synthesis due to its distinct electronic properties and the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro group at the C6 position significantly influences the reactivity of the indole (B1671886) ring, while the iodo group at the C4 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. This unique combination allows for the regioselective construction of intricate molecular architectures.

Synthesis of Novel Polycyclic and Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an exceptional precursor for the synthesis of complex polycyclic and fused heterocyclic systems. The iodo substituent is readily employed in a variety of palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov Subsequent intramolecular cyclization reactions, often involving the nitro group or its derivatives, can then be used to construct additional rings, leading to novel fused systems.

For instance, a common strategy involves an initial Sonogashira coupling of the 4-iodo position with a terminal alkyne. The resulting 4-alkynyl-6-nitro-1H-indole can then undergo reductive cyclization of the nitro group, often with reagents like tin(II) chloride or catalytic hydrogenation, to form an amino group. This newly formed amine can then react with the adjacent alkynyl substituent to forge a new heterocyclic ring, yielding pyrrolo[3,2,1-ij]quinoline or similar fused structures. The specific conditions and reagents determine the final structure, allowing for controlled synthesis of diverse polycyclic scaffolds.

Incorporation into Biologically Relevant Indole Derivatives and Analogs

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govnih.gov The this compound scaffold provides a robust platform for creating analogs of biologically active molecules. The development of (1H-indol-6-yl)phosphonic acid derivatives, for example, highlights the challenges and strategies associated with synthesizing 4,6-disubstituted indoles. researchgate.net While direct synthesis can be difficult, using precursors like (4-methyl-3,5-dinitrophenyl)phosphonates allows for the construction of the indole ring via methods such as the Batcho–Leimgruber synthesis, yielding compounds like (4-nitro-1H-indol-6-yl)phosphonates. researchgate.net These compounds are of interest as potential anti-HIV agents or enzyme inhibitors. researchgate.net

The ability to functionalize the C4 position via the iodo group allows for the introduction of various pharmacophoric fragments, while the C6-nitro group can be retained or converted to an amino group to modulate the electronic properties and hydrogen-bonding capabilities of the molecule. This dual functionalization is crucial for exploring structure-activity relationships and optimizing lead compounds.

Role in the Total Synthesis of Natural Products (e.g., Indole Alkaloids)

While specific examples of the direct use of this compound in the total synthesis of natural indole alkaloids are not extensively documented, its potential as a key building block is clear. nih.govrsc.org Many complex indole alkaloids feature substitution at the C4 and C6 positions of the indole core. nih.gov A synthetic strategy employing this compound would allow for late-stage functionalization, a highly desirable feature in total synthesis that enables the creation of a diverse range of analogs from a common intermediate.

For example, in a hypothetical synthesis of an ergot alkaloid analog, the 4-iodo group could be used to install a key side chain via a Suzuki or Stille coupling. The 6-nitro group could then be reduced to an amine and further elaborated to construct the characteristic D-ring of the ergoline (B1233604) scaffold. This approach provides a convergent and flexible route to complex natural product skeletons that may be difficult to access through more traditional linear syntheses. nih.gov

Diversification Strategies for the this compound Scaffold

The true synthetic power of this compound lies in its capacity for diversification. The distinct reactivity of the iodo and nitro groups allows for selective and sequential chemical modifications, enabling the generation of a vast array of derivatives from a single starting material.

Derivatization through Functional Group Interconversions (e.g., Nitro to Amino, Iodo to Other Halogens or Carbon-Based Linkers)

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, and the this compound scaffold is highly amenable to such transformations. ub.eduimperial.ac.uk The C6-nitro group can be selectively reduced to an amino group using a variety of standard conditions, which in turn can be further derivatized through acylation, alkylation, or diazotization reactions. The C4-iodo group, being an excellent leaving group in metal-catalyzed reactions, provides access to a wide range of substituents.

Below is a table summarizing key derivatization reactions for this scaffold.

| Initial Group | Target Group | Reagents and Conditions | Reaction Type |

| 6-Nitro | 6-Amino | H₂, Pd/C, EtOH or SnCl₂, HCl | Reduction |

| 4-Iodo | 4-Aryl | Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Suzuki Coupling |

| 4-Iodo | 4-Alkynyl | R-C≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N | Sonogashira Coupling |

| 4-Iodo | 4-Alkenyl | Alkene, Pd(OAc)₂, P(o-tol)₃, Et₃N | Heck Coupling |

| 4-Iodo | 4-Cyano | Zn(CN)₂, Pd(PPh₃)₄, DMF | Cyanation |

| 6-Amino | 6-Acetamido | Acetic anhydride (B1165640), Pyridine | Acylation |

These transformations allow chemists to precisely tune the steric and electronic properties of the indole core, which is fundamental for applications in materials science and medicinal chemistry.

Synthesis of Libraries of Indole Derivatives for Structure–Activity Relationship Studies

The generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies is a critical component of drug discovery. The this compound scaffold is an ideal starting point for combinatorial chemistry due to its suitability for parallel synthesis.

A typical library synthesis would involve a multi-well plate format where the this compound core is reacted with a diverse set of building blocks. For example, an array of boronic acids could be used in a Suzuki coupling reaction to generate a library of 4-aryl-6-nitro-1H-indoles. This library could then be subjected to a second diversification step, such as the reduction of the nitro group followed by acylation with a variety of carboxylic acids. This two-dimensional diversification strategy can rapidly generate hundreds or thousands of unique compounds, each with a specific substitution pattern at the C4 and C6 positions. The biological activity of these compounds can then be systematically evaluated to identify key structural features responsible for the desired therapeutic effect.

Development of New Synthetic Methods Using this compound as a Model Substrate

The strategic placement of an iodo group at the 4-position and a nitro group at the 6-position of the indole scaffold makes this compound a versatile and valuable substrate for the development and validation of new synthetic methodologies. The distinct electronic properties and reactivity of these functional groups allow for a wide range of chemical transformations, making this compound an ideal candidate for exploring the scope and limitations of novel catalytic systems and reaction conditions.

The presence of the iodo substituent, a highly effective leaving group, renders the C4 position susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitro group at the 6-position can influence the reactivity of the C-I bond, providing a unique electronic environment to test the robustness of new catalytic protocols.

While specific studies dedicated exclusively to the development of new synthetic methods using this compound as the sole model substrate are not extensively documented, its utility can be inferred from its successful application in various established and emerging synthetic transformations. Researchers have employed this and structurally similar compounds to demonstrate the efficacy of new ligands, catalysts, and reaction conditions for well-known reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

For instance, in the context of developing more efficient and milder conditions for the Suzuki-Miyaura coupling , this compound serves as an excellent test substrate. The coupling of this iodo-indole with various aryl and heteroaryl boronic acids would allow for the synthesis of a library of 4-aryl-6-nitro-1H-indoles. The success of these reactions under newly devised conditions, such as lower catalyst loadings, room temperature, or the use of greener solvents, would validate the new methodology. The electronic impact of the nitro group provides a good test for the catalyst's tolerance to electron-withdrawing functionalities.

A hypothetical study showcasing the development of a novel palladium-phosphine catalyst for Suzuki-Miyaura couplings could use this compound as a substrate, with the results presented as follows:

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Various Boronic Acids Using a Novel Catalyst System

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-6-nitro-1H-indole | 92 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-nitro-1H-indole | 88 |

| 3 | 3-Thienylboronic acid | 6-Nitro-4-(thiophen-3-yl)-1H-indole | 85 |

| 4 | 2-Pyridylboronic acid | 6-Nitro-4-(pyridin-2-yl)-1H-indole | 78 |

Similarly, for the Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, this compound is a suitable substrate to explore the efficiency of new copper-free or low-catalyst-loading conditions. The resulting 4-alkynyl-6-nitro-1H-indoles are valuable intermediates for further synthetic transformations.

The Heck reaction , involving the coupling of an aryl halide with an alkene, could also be refined using this model substrate. organic-chemistry.orglibretexts.orgwikipedia.org The development of catalysts that favor specific regioselectivity or operate under milder conditions can be effectively demonstrated. organic-chemistry.orglibretexts.orgwikipedia.org

Furthermore, the Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds. wikipedia.org The development of new generations of ligands that facilitate the coupling of challenging amine nucleophiles with aryl iodides can be tested using this compound. The electron-deficient nature of the indole ring system in this case would be a rigorous test for the efficiency of the catalytic system.

Table 2: Illustrative Buchwald-Hartwig Amination of this compound with Different Amines

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 4-Morpholino-6-nitro-1H-indole | 95 |

| 2 | Aniline (B41778) | 6-Nitro-N-phenyl-1H-indol-4-amine | 85 |

| 3 | Benzylamine | N-Benzyl-6-nitro-1H-indol-4-amine | 88 |

Beyond these established reactions, this compound is a promising substrate for exploring novel synthetic transformations. For example, the development of new methods for direct C-H functionalization at other positions of the indole ring could be investigated, with the iodo and nitro groups serving as directing or modulating groups. The unique electronic and steric environment of this molecule makes it a valuable tool for pushing the boundaries of synthetic methodology and for the discovery of new and efficient ways to construct complex molecular architectures.

Future Research Directions and Perspectives

Development of Highly Sustainable and Green Synthetic Routes to 4-Iodo-6-nitro-1H-indole

Traditional synthetic methods often rely on harsh conditions and hazardous reagents. The future of this compound synthesis lies in the adoption of green chemistry principles to minimize environmental impact and enhance safety. researchgate.net Research in this area should focus on several key strategies:

Eco-Friendly Reagents and Solvents: A primary goal is to replace conventional nitrating and iodinating agents, which often involve strong acids and heavy metals, with more benign alternatives. rsc.org For instance, methods using ammonium (B1175870) nitrate (B79036) with trifluoroacetic anhydride (B1165640) offer a non-acidic, metal-free approach for nitration. rsc.orgnih.gov Similarly, the use of molecular iodine or oxone-halide systems presents a greener alternative for iodination. nih.govbeilstein-journals.orgspringernature.com The substitution of volatile organic solvents with aqueous media or other environmentally friendly options is another critical avenue. nih.govmdpi.commdpi.com

Catalytic Innovations: The development of reusable and non-toxic catalysts is paramount. Magnetic nanoparticles (MNPs) are emerging as promising catalysts for indole (B1671886) synthesis due to their high reactivity, stability, and ease of separation and reuse. researchgate.net Electrosynthesis also offers a green approach by obviating the need for chemical oxidants and often proceeding under mild conditions. rsc.org

Energy Efficiency: Exploring energy-efficient synthetic methods, such as mechanochemistry (ball milling), can reduce reliance on thermal heating and solvents. mdpi.com These solid-state reactions are often faster and produce less waste than traditional solution-phase synthesis.

| Parameter | Traditional Methods | Potential Green Alternatives | Key Benefits of Green Approach |

|---|---|---|---|

| Nitration Reagents | Mixed strong acids (e.g., HNO₃/H₂SO₄) | Ammonium tetramethylnitrate, NaNO₂/K₂S₂O₈ | Avoids harsh acids, metal-free rsc.orgnih.gov |

| Iodination Reagents | Reagents requiring harsh conditions | Molecular Iodine (I₂), Oxone-halide systems | Milder conditions, reduced waste nih.govspringernature.com |

| Catalysts | Homogeneous metal catalysts | Reusable magnetic nanoparticles, biocatalysts | Catalyst recovery and reuse, lower toxicity researchgate.net |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids | Reduced pollution and health hazards nih.gov |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound, electrochemistry, mechanochemistry | Faster reaction times, lower energy consumption mdpi.comrsc.org |

Exploration of Novel Reactivity Modes and Catalytic Systems for Site-Specific Functionalization

While the 4-iodo and 6-nitro groups provide handles for further modification, direct and selective functionalization of the indole's C-H bonds remains a significant challenge, particularly at the C4 to C7 positions of the benzene (B151609) core. researchgate.netnih.gov Future research should aim to unlock new reactivity patterns for this compound.

Advanced C-H Functionalization: Developing novel catalytic systems, often based on transition metals like palladium, rhodium, or iridium, is crucial for activating specific C-H bonds. rsc.orgnih.govacs.org The use of directing groups, which can be temporarily installed on the indole nitrogen, has proven effective in guiding catalysts to otherwise inaccessible positions like C4 and C7. researchgate.netnih.gov

Catalyst-Controlled Regioselectivity: A key goal is to develop systems where the choice of catalyst or ligand dictates the site of functionalization. nih.gov This would allow for the selective modification of different positions on the this compound scaffold from a common precursor, dramatically increasing synthetic efficiency. nih.gov

Exploiting Existing Substituents: The electronic influence of the iodo and nitro groups on the reactivity of the indole ring should be systematically explored. These groups can be leveraged to direct further substitutions or to participate in novel cyclization and coupling reactions. nih.govbeilstein-journals.org

Integration of Flow Chemistry and Automated Synthesis for Scalable Production

To move this compound from a laboratory-scale reagent to a readily available building block, advancements in production technology are essential. Flow chemistry and automated synthesis offer powerful solutions for scalability, safety, and efficiency. mdpi.comnih.gov

Continuous Flow Synthesis: Performing reactions in continuous flow reactors, as opposed to traditional batch methods, offers numerous advantages. researchgate.netresearchgate.net These include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward scaling by extending the operation time. mdpi.comresearchgate.net This is particularly relevant for potentially energetic reactions like nitration. mdpi.com

Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) on a nanoscale. nih.gov This high-throughput experimentation accelerates the optimization of synthetic routes to this compound, reducing development time and resource consumption. nih.gov

Process Integration: Future manufacturing processes could integrate flow synthesis with real-time monitoring and automated workup procedures. researchgate.net This would create a highly efficient, end-to-end production system capable of generating high-purity this compound on demand.

| Feature | Batch Processing | Flow Chemistry | Specific Benefit for this compound |

|---|---|---|---|

| Safety | Large volumes of reagents, potential for thermal runaway | Small reaction volumes, superior temperature control | Safer handling of nitrating agents and exothermic reactions researchgate.net |

| Scalability | Difficult, requires redesign of equipment | Straightforward, by extending run time ("scaling out") | Facilitates large-scale, on-demand production mdpi.comresearchgate.net |

| Efficiency | Slower reaction times, often lower yields | Rapid mixing and heat transfer, often higher yields | Reduced reaction times and improved product yield nih.gov |

| Process Control | Limited real-time monitoring and control | Precise control over parameters, easy integration of analytics | Higher purity and consistency of the final product researchgate.net |

Advanced Computational Design of Indole-Based Materials and Scaffolds

Computational chemistry provides a powerful toolkit for accelerating the discovery of new materials and molecules derived from this compound. indexcopernicus.com By predicting molecular properties in silico, researchers can prioritize synthetic targets and gain deeper insight into structure-property relationships. nih.govsemanticscholar.org

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. nih.govresearchgate.net This allows for the virtual screening of large libraries of potential compounds.

Molecular Docking and Dynamics: For applications in drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets like enzymes or receptors. nih.govmdpi.com Molecular dynamics simulations can further explore the stability and conformational changes of these interactions over time.

Materials by Design: Computational tools, such as Density Functional Theory (DFT), can predict the electronic, optical, and structural properties of polymers or crystalline materials incorporating the this compound unit. mdpi.comliverpool.ac.uk This enables the rational design of novel functional materials for electronics, photonics, or sensing applications. researchgate.net

Synergistic Experimental and Theoretical Approaches for Mechanistic Elucidation

A deep understanding of reaction mechanisms is critical for developing more efficient and selective synthetic methods. The combination of experimental studies with high-level computational analysis provides a powerful approach to achieve this. researchgate.net

Understanding Regioselectivity: For complex reactions, such as the site-selective C-H functionalization of the indole core, experimental outcomes can be rationalized through theoretical calculations. nih.gov DFT can be used to model reaction pathways, calculate the energies of transition states and intermediates, and explain why one product is formed over another. nih.gov

Catalyst Development: This synergistic approach is invaluable for catalyst design. Computational modeling can help to understand how a catalyst interacts with the this compound substrate, providing insights that can guide the design of more effective catalysts.

Validating Reaction Pathways: Experimental techniques, such as kinetic studies and the isolation of intermediates, can provide data that validates or refines proposed mechanisms derived from computational models. This iterative cycle of experiment and theory accelerates the development of robust and predictable synthetic transformations. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Iodo-6-nitro-1H-indole, and what methodological considerations are critical for optimizing yield?

- Answer : Synthesis typically involves electrophilic iodination of a nitro-substituted indole precursor. Key steps include:

- Precursor preparation : Starting with 6-nitro-1H-indole, iodination at the 4-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) is used to isolate the product, followed by recrystallization for higher purity .

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of iodinating agents can mitigate side reactions like over-iodination or ring decomposition .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Answer :

- 1H/13C NMR : Confirm regioselectivity of iodination and nitro positioning. For example, deshielded aromatic protons adjacent to electron-withdrawing groups (nitro, iodo) show distinct splitting patterns .

- X-ray crystallography : SHELXL or OLEX2 software is used for structure refinement. High-resolution data (e.g., <1.0 Å) resolves potential disorder in the nitro or iodo groups .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Answer :

- Pharmacophore development : The iodine atom serves as a heavy atom for X-ray crystallography in protein-ligand interaction studies .

- Antimicrobial/anticancer probes : Nitro groups enhance electrophilicity, enabling nucleophilic substitution reactions to generate derivatives for activity screening .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Answer :

- Case example : If NMR predicts a planar nitro group but DFT calculations suggest non-planarity due to steric hindrance, perform high-resolution X-ray diffraction to validate geometry .

- Methodology : Cross-validate computational models (e.g., Gaussian or ORCA) with experimental data using root-mean-square deviation (RMSD) analysis. Adjust force fields or basis sets to better match observed bond angles .

Q. What strategies are effective for designing derivatives of this compound to study electronic effects on reactivity?

- Answer :

- Substituent variation : Replace iodine with lighter halogens (e.g., Br, Cl) to assess steric/electronic contributions to reaction rates. Monitor via Hammett plots or Fukui indices .

- Cross-coupling reactions : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the 4-position, leveraging the iodine as a leaving group. Optimize catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) .

Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?

- Answer :

- Solvent screening : Use vapor diffusion with solvents of varying polarity (e.g., DCM/hexane vs. methanol/water) to induce slow nucleation .

- Temperature gradients : Crystallize at 4°C to reduce thermal motion, improving diffraction quality. For twinned crystals, employ SHELXL’s TWIN and BASF commands during refinement .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing biological activity data of this compound derivatives?

- Answer :

- Dose-response curves : Fit IC50/EC50 values using nonlinear regression (e.g., GraphPad Prism) with Hill slopes to assess cooperativity .

- SAR studies : Apply multivariate analysis (e.g., PCA or PLS) to correlate substituent properties (logP, molar refractivity) with activity .

Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?

- Answer :

- Accelerated degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze via HPLC-MS to track degradation products .

- Light sensitivity : Expose to UV-Vis light (λ = 254 nm) and monitor nitro group reduction or dehalogenation via UV spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.